
2-Methoxy-3-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-3-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H11NO3S It is a derivative of benzene, featuring a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring, along with a sulfonamide group (-SO2NH2)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methylbenzene-1-sulfonamide typically involves the sulfonation of 2-methoxy-3-methylbenzene (also known as o-cresol methyl ether) followed by the introduction of the sulfonamide group. The reaction conditions often include the use of sulfonating agents such as chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent like dichloromethane. The resulting sulfonyl chloride intermediate is then reacted with ammonia or an amine to form the sulfonamide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The methoxy and methyl groups activate the benzene ring towards electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen acts as a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation. Reaction conditions typically involve the use of a solvent like acetic acid or dichloromethane and controlled temperatures.
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used, with reaction conditions including the use of a base like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under appropriate conditions.
Major Products Formed
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Sulfonation: Formation of additional sulfonic acid groups.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-3-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-methylbenzene-1-sulfonamide
- 2-Methylbenzene-1-sulfonamide
- 4-Methoxybenzene-1-sulfonamide
Uniqueness
2-Methoxy-3-methylbenzene-1-sulfonamide is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
82020-47-1 |
|---|---|
Molekularformel |
C8H11NO3S |
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
2-methoxy-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-6-4-3-5-7(8(6)12-2)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
InChI-Schlüssel |
HYYHCCDGHKUKEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



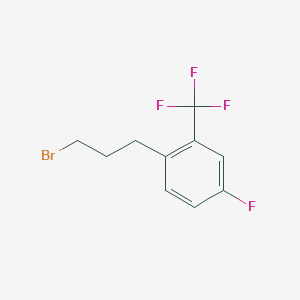
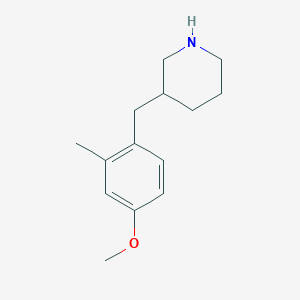
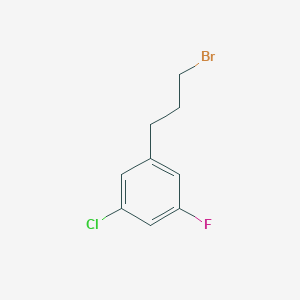
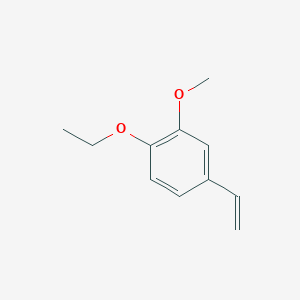
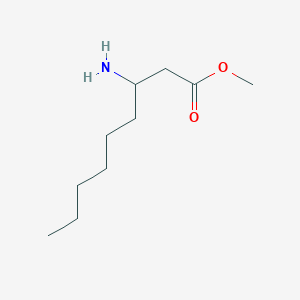
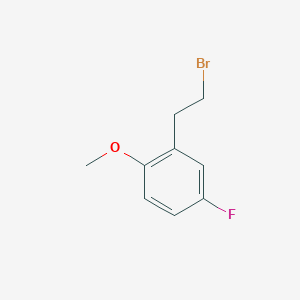
![tert-butyl3-(3-aminophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate](/img/structure/B13607044.png)
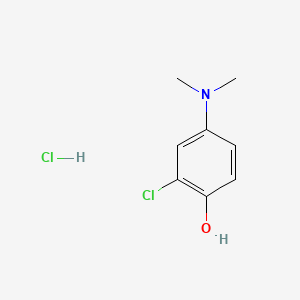
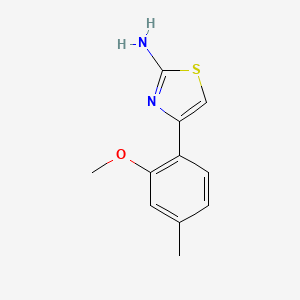
![O-[(2-chloro-3-methylphenyl)methyl]hydroxylamine](/img/structure/B13607056.png)



